molecular formula C7H11NO4 B048366 (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid CAS No. 111900-32-4

(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid

Katalognummer B048366
CAS-Nummer: 111900-32-4
Molekulargewicht: 173.17 g/mol
InChI-Schlüssel: YFYNOWXBIBKGHB-FBCQKBJTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) is an organic compound that is used in various scientific research applications. It is a chiral amino acid, which means it has two mirror-image forms that are not identical. As such, ACPD has unique properties that make it a valuable research tool in the fields of biochemistry and physiology.

Wissenschaftliche Forschungsanwendungen

  • Characterization of Glutamate Receptor Binding Sites : This compound is used to characterize optimal ionic conditions, distribution, and ontogeny of glutamate receptor binding sites in rat brains (Wright, McDonald, & Schoepp, 1994).

  • Interaction with Noradrenaline : It enhances the action of noradrenaline on cyclic AMP accumulation in rat brain cortical slices but inhibits it in primary glial cell cultures (Pilc, Legutko, Frankiewicz, & Czyrak, 1995).

  • Agonist of Metabotropic Glutamate Receptors : It acts as a selective agonist of metabotropic glutamate receptors (Ma, Ma, & Dai, 1997).

  • Potentiation of Synaptic Transmission : Co-administration with arachidonic acid potentiates synaptic transmission in rat hippocampal slices (Collins & Davies, 1993).

  • Seizure Suppression : Injections into kindled rats can markedly suppress kindled seizures (Suzuki, Iwata, Osonoe, & Mori, 1995).

  • Interaction with Dopaminergic System : Intrastriatal injection induces contralateral turning, suggesting interaction between metabotropic EAA receptor and dopaminergic system in the striatum (Sacaan, Bymaster, & Schoepp, 1992).

  • Stimulation of Brain Phosphoinositide Hydrolysis : It is a selective and efficacious agonist at metabotropic excitatory amino acid receptors, stimulating brain phosphoinositide hydrolysis (Schoepp, Johnson, True, & Monn, 1991).

  • Regulation of Ionotropic Glutamate Responses : Potentiates ionotropic glutamate responses in the spinal cord (Bleakman, Rusin, Chard, Glaum, & Miller, 1992).

  • Induction of Burst Firing in Neurons : Induces burst firing in rat dorsolateral septal nucleus neurons, mediated by a native pertussis toxin-sensitive metabotropic receptor (Zheng & Gallagher, 1995).

  • Potentiation in Hippocampal CA1 Region : Dose-dependently induces slow-onset potentiation in the rat hippocampal CA1 region in vivo (Manahan‐Vaughan & Reymann, 1995).

  • Effect on Cerebellar Purkinje Cells : Increases the rate of action potential firing in rat cerebellar Purkinje cells (Lingenhöhl, Knöpfel, & Olpe, 1993).

  • Protection of Synaptic Transmission from Hypoxia : Protects synaptic transmission from hypoxia in hippocampal slices (Opitz & Reymann, 1993).

Safety and Hazards

“(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

The future directions of research on “(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid” could involve further exploration of its reactivity towards dioxygen , as well as its potential applications in the field of biocatalysis .

Wirkmechanismus

Target of Action

The primary target of (1S,3R)-ACPD is the enzyme Glutathione Peroxidase 4 (GPX4) . GPX4 is a critical enzyme that uses reduced glutathione (GSH) to convert phospholipid hydroperoxides into lipid alcohols, thereby inhibiting ferroptosis, a form of regulated necrotic cell death .

Mode of Action

(1S,3R)-ACPD acts as an inhibitor of GPX4 . By inhibiting GPX4, (1S,3R)-ACPD reduces the expression of GPX4 protein, leading to an increase in phospholipid hydroperoxides and triggering ferroptotic cell death .

Biochemical Pathways

The inhibition of GPX4 by (1S,3R)-ACPD affects the biochemical pathway of ferroptosis. Ferroptosis is a form of cell death that is dependent on iron and the accumulation of lipid peroxides . By inhibiting GPX4, (1S,3R)-ACPD disrupts the normal homeostasis of this pathway, leading to an increase in lipid peroxidation and triggering ferroptosis .

Pharmacokinetics

The compound’s ability to inhibit gpx4 and induce ferroptosis suggests that it can penetrate cell membranes and interact with intracellular targets .

Result of Action

The primary result of (1S,3R)-ACPD’s action is the induction of ferroptosis, a form of cell death characterized by the iron-dependent accumulation of lipid peroxides . This can lead to the death of cancer cells, making (1S,3R)-ACPD a potential therapeutic agent for cancer treatment .

Action Environment

The efficacy and stability of (1S,3R)-ACPD can be influenced by various environmental factors. For instance, the presence of iron is necessary for the induction of ferroptosis . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Biochemische Analyse

Biochemical Properties

(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid plays a crucial role in modulating neurotransmission through its interaction with metabotropic glutamate receptors. These receptors are G-protein-coupled receptors that mediate slow synaptic transmission in the central nervous system. This compound specifically interacts with mGluR1 and mGluR5 subtypes, leading to the activation of intracellular signaling pathways that influence neuronal excitability and synaptic plasticity . The nature of these interactions involves the binding of this compound to the receptor’s ligand-binding domain, inducing conformational changes that activate downstream signaling cascades.

Cellular Effects

The effects of this compound on various cell types are profound, particularly in neurons. This compound influences cell function by modulating cell signaling pathways, such as the phosphoinositide pathway, which leads to the release of intracellular calcium stores . Additionally, this compound affects gene expression by activating transcription factors that regulate the expression of genes involved in synaptic plasticity and neuronal survival. These cellular effects underscore the compound’s potential in studying and modulating neurological functions and disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with metabotropic glutamate receptors. Upon binding to mGluR1 or mGluR5, the compound induces a conformational change in the receptor, facilitating the activation of G-proteins . This activation leads to the modulation of various intracellular signaling pathways, including the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers play pivotal roles in calcium signaling and protein kinase C activation, respectively, ultimately influencing cellular responses such as gene expression and synaptic plasticity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its efficacy can diminish over extended periods due to potential degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained activation of mGluRs, leading to prolonged changes in neuronal excitability and synaptic strength.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound selectively activates mGluRs, resulting in enhanced synaptic transmission and plasticity . At higher doses, this compound can induce excitotoxicity, leading to neuronal damage and adverse effects. These threshold effects highlight the importance of precise dosage control in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors associated with glutamate metabolism . The compound can influence metabolic flux by modulating the activity of enzymes such as glutamate dehydrogenase and transaminases, which play roles in the synthesis and degradation of glutamate. These interactions can alter metabolite levels, impacting overall cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, which facilitate its uptake and distribution to target sites such as synaptic terminals. This targeted distribution is crucial for the compound’s efficacy in modulating synaptic transmission and neuronal activity.

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic terminals and dendritic spines of neurons . This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches specific compartments where it can exert its effects. The activity and function of this compound are thus closely tied to its precise subcellular distribution, which is essential for its role in modulating synaptic plasticity and neuronal signaling.

Eigenschaften

IUPAC Name

(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYNOWXBIBKGHB-FBCQKBJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](C[C@@H]1C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50920608
Record name 1-Aminocyclopentane-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111900-32-4
Record name ACPD
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111900-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-1,3-dicarboxycyclopentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111900324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Aminocyclopentane-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1s-cis)-1-Amino-1,3-cyclopentanedicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid
Reactant of Route 2
(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid
Reactant of Route 3
Reactant of Route 3
(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid
Reactant of Route 4
Reactant of Route 4
(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid
Reactant of Route 5
(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid
Reactant of Route 6
(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid

Q & A

Q1: What is the primary target of (1S,3R)-ACPD?

A1: (1S,3R)-ACPD primarily targets metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors involved in modulating synaptic transmission and neuronal excitability. [, , , , , , , , ]

Q2: How does (1S,3R)-ACPD interact with mGluRs?

A2: (1S,3R)-ACPD acts as an agonist at mGluRs, meaning it binds to these receptors and activates them, initiating downstream signaling cascades. [, , , , , , , , ]

Q3: Which mGluR subtypes are preferentially activated by (1S,3R)-ACPD?

A3: While (1S,3R)-ACPD can activate multiple mGluR subtypes, it shows higher affinity for group I mGluRs (mGluR1 and mGluR5) compared to group II or III mGluRs. [, , , , , , , , , , ]

Q4: What are the downstream effects of (1S,3R)-ACPD binding to mGluRs?

A4: Activation of mGluRs by (1S,3R)-ACPD triggers a variety of downstream effects, including:

  • Modulation of ion channels: (1S,3R)-ACPD can modulate the activity of various ion channels, including potassium, calcium, and sodium channels, affecting neuronal excitability and synaptic transmission. [, , , , , , , , , , , , , ]
  • Activation of intracellular signaling pathways: (1S,3R)-ACPD can activate intracellular signaling pathways, such as the phospholipase C pathway, leading to the production of second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG), which mediate various cellular responses. [, , , , , , , , , , , , , , , , , , , , , ]
  • Modulation of neurotransmitter release: (1S,3R)-ACPD can influence the release of various neurotransmitters, including glutamate, GABA, dopamine, and serotonin, affecting synaptic plasticity and neuronal communication. [, , , , , , , , , , , , , , , , , ]

Q5: How do the effects of (1S,3R)-ACPD differ depending on the brain region or cell type?

A5: The effects of (1S,3R)-ACPD can vary significantly depending on the brain region or cell type due to the differential expression and function of mGluR subtypes. For example, (1S,3R)-ACPD induces depolarization in CA1 hippocampal neurons [, , , , , , , , ] while it inhibits glutamate release in microglia. []

Q6: What are the key structural features of (1S,3R)-ACPD responsible for its mGluR activity?

A6: The (1S,3R) stereochemistry of the cyclopentane ring, the presence of the two carboxylic acid groups, and the amino group are essential for (1S,3R)-ACPD's interaction with mGluRs. [, , , , , , , , ]

Q7: How do structural modifications of (1S,3R)-ACPD affect its activity and selectivity?

A7: Modifications to the cyclopentane ring, the carboxylic acid groups, or the amino group can significantly alter (1S,3R)-ACPD's potency, selectivity, and even its functional properties (agonist vs. antagonist). For example, introduction of a substituent on the amino acid carbon can convert (1S,3R)-ACPD from an agonist to an antagonist. [, , , , , , , ]

Q8: Are there any known analogues of (1S,3R)-ACPD with improved pharmacological properties?

A8: Yes, several analogues of (1S,3R)-ACPD have been synthesized and evaluated, some exhibiting enhanced potency, selectivity, or bioavailability compared to the parent compound. For example, the alpha-phenylethyl and xanthylmethyl analogues display significantly increased affinity for group II mGluRs compared to (1S,3R)-ACPD. [, ]

Q9: What are some of the commonly used experimental models to study the effects of (1S,3R)-ACPD?

A9: Researchers commonly use a variety of in vitro and in vivo models to investigate the effects of (1S,3R)-ACPD, including:

  • Cell Culture: Primary neuronal cultures, such as hippocampal or cerebellar granule cell cultures, are widely used to investigate the cellular and molecular mechanisms of (1S,3R)-ACPD's action on neuronal excitability, synaptic plasticity, and intracellular signaling pathways. [, , , , , , , ]
  • Brain Slices: Acutely prepared brain slices from various regions, such as the hippocampus, cortex, or cerebellum, are employed to examine the effects of (1S,3R)-ACPD on synaptic transmission, neuronal network activity, and long-term potentiation (LTP). [, , , , , , , , , , , , , , , , , , , , , , ]
  • Animal Models: Rodent models, such as rats and mice, are commonly used to assess the in vivo effects of (1S,3R)-ACPD on behavior, cognition, and various physiological processes, including cardiovascular function and pain perception. [, , , , , , , , , , , , , , , , ]

Q10: What are some of the potential therapeutic applications of (1S,3R)-ACPD or its analogues?

A10: While (1S,3R)-ACPD itself may not be suitable for clinical use due to its broad spectrum of activity and potential side effects, research on its analogues holds promise for developing novel therapeutics for various neurological and psychiatric disorders, including:

  • Epilepsy: Group II mGluR agonists, including analogues of (1S,3R)-ACPD, have shown anticonvulsant effects in animal models of epilepsy, suggesting their potential for treating seizure disorders. [, ]
  • Neurodegenerative Diseases: Modulation of mGluR activity, particularly group II mGluRs, has been implicated as a potential therapeutic strategy for neurodegenerative diseases like Alzheimer's and Parkinson's disease. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.